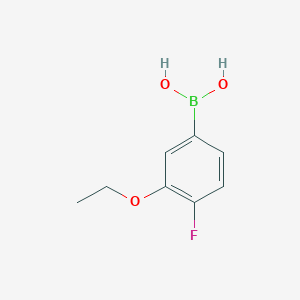

3-Ethoxy-4-Fluorphenylboronsäure

Übersicht

Beschreibung

3-Ethoxy-4-fluorophenylboronic acid is a chemical compound with the molecular formula C8H10BFO3 . It is used in various chemical reactions and has been mentioned in scientific literature .

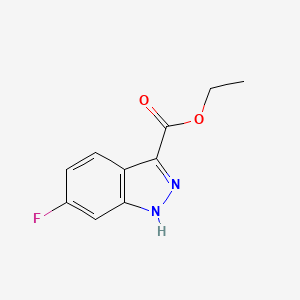

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-fluorophenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a fluorine atom, and an ethoxy group . The molecular weight of this compound is 183.97 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethoxy-4-fluorophenylboronic acid are not detailed in the available resources, similar compounds like 4-Fluorophenylboronic acid have been used in Suzuki coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-4-fluorophenylboronic acid include a molecular weight of 183.97 g/mol . Other specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .

Wissenschaftliche Forschungsanwendungen

Synthese von Flüssigkristallverbindungen

3-Ethoxy-4-Fluorphenylboronsäure: wird bei der Synthese neuartiger Flüssigkristallverbindungen eingesetzt. Diese Materialien weisen einzigartige Eigenschaften auf, die für die Entwicklung fortschrittlicher Displaytechnologien entscheidend sind. Die Boronsäure dient als Vorläufer bei der Bildung komplexer Moleküle, die sich in einem elektrischen Feld ausrichten, um Licht zu modulieren, ein Prinzip, das in LCD-Bildschirmen verwendet wird .

Entwicklung von Fluoreszenz-Sonden

Die Fähigkeit der Verbindung, stabile Komplexe mit Diolen und Lewis-Basen zu bilden, macht sie zu einem exzellenten Kandidaten für die Herstellung von Fluoreszenz-Sonden. Diese Sonden können für bildgebende Verfahren und diagnostische Zwecke verwendet werden, insbesondere bei der Erkennung von Veränderungen des Glukosespiegels in biologischen Systemen .

Herstellung von Sensormaterialien

Boronsäuren, einschließlich This compound, sind bekannt für ihre Sensoreigenschaften. Sie können in Sensoren integriert werden, die verschiedene Substanzen detektieren, von einfachen Ionen wie Fluorid bis hin zu komplexen Biomolekülen. Diese Anwendung ist von Bedeutung für die Umweltüberwachung und die Gesundheitsdiagnostik .

Elektrophorese und Trenntechniken

Diese Verbindung wird auch in der Elektrophorese und anderen Trenntechniken eingesetzt, bei denen ihre Wechselwirkung mit glykosylierten Molekülen ausgenutzt wird. Sie kann bei der Trennung von Zuckern und anderen diolhaltigen Verbindungen helfen, was sowohl in der analytischen Chemie als auch in der biomedizinischen Forschung von Vorteil ist .

Arzneimittelforschung und -therapie

In der Arzneimittelforschung dient This compound als Baustein für die Synthese potenzieller Pharmazeutika. Ihre strukturellen Eigenschaften ermöglichen die Herstellung von Verbindungen, die mit biologischen Zielen interagieren können, was zur Entwicklung neuer Medikamente führt .

Polymerchemie und Materialwissenschaft

Schließlich wird die Boronsäure in der Polymerchemie und Materialwissenschaft eingesetzt. Sie kann in Polymere für die kontrollierte Freisetzung von Medikamenten wie Insulin integriert werden, was sie für die Entwicklung von Medikamentenabgabesystemen wertvoll macht. Darüber hinaus kann sie zur Herstellung neuartiger Materialien mit spezifischen Eigenschaften für industrielle Anwendungen verwendet werden .

Safety and Hazards

Wirkmechanismus

Target of Action

3-Ethoxy-4-fluorophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, particularly palladium, used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organoboron group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in various chemical reactions .

Result of Action

The primary result of the action of 3-Ethoxy-4-fluorophenylboronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the development of new pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of 3-Ethoxy-4-fluorophenylboronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability and reactivity of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

3-Ethoxy-4-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. It is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . Additionally, 3-Ethoxy-4-fluorophenylboronic acid can form reversible covalent bonds with diols and other nucleophilic groups in biomolecules, which can modulate their function and stability .

Cellular Effects

The effects of 3-Ethoxy-4-fluorophenylboronic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism . For instance, the inhibition of kinases by 3-Ethoxy-4-fluorophenylboronic acid can result in the downregulation of pathways responsible for cell proliferation and survival, thereby affecting cell function and viability .

Molecular Mechanism

At the molecular level, 3-Ethoxy-4-fluorophenylboronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming a stable complex with the active site, which prevents the enzyme from catalyzing its substrate . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme activity are disrupted. Additionally, 3-Ethoxy-4-fluorophenylboronic acid can modulate protein function by binding to specific amino acid residues, thereby altering the protein’s conformation and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethoxy-4-fluorophenylboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to 3-Ethoxy-4-fluorophenylboronic acid can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-Ethoxy-4-fluorophenylboronic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as tissue damage and organ dysfunction have been observed . These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal cellular processes .

Metabolic Pathways

3-Ethoxy-4-fluorophenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . For example, the inhibition of glycolytic enzymes by 3-Ethoxy-4-fluorophenylboronic acid can result in decreased glucose metabolism and altered energy production .

Transport and Distribution

Within cells and tissues, 3-Ethoxy-4-fluorophenylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 3-Ethoxy-4-fluorophenylboronic acid is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 3-Ethoxy-4-fluorophenylboronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of specific amino acid sequences can direct 3-Ethoxy-4-fluorophenylboronic acid to the nucleus, where it can interact with nuclear proteins and influence gene expression .

Eigenschaften

IUPAC Name |

(3-ethoxy-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAMLTGCYDPORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659388 | |

| Record name | (3-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900174-65-4 | |

| Record name | B-(3-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900174-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-4-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

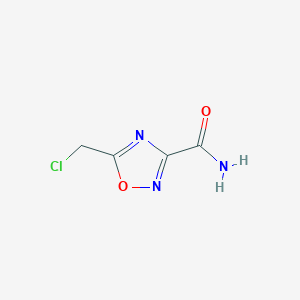

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

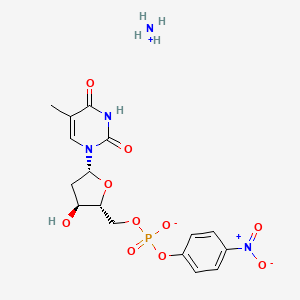

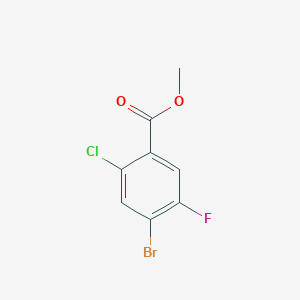

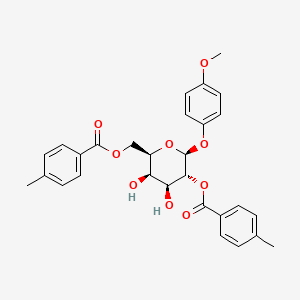

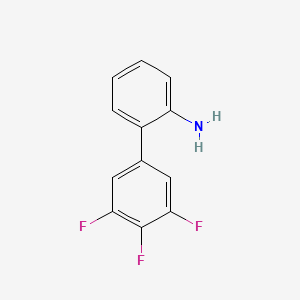

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1419043.png)

![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)